molecular formula C14H20N2 B8397051 (+/-)-5-Amino-2-benzyl-2-azabicyclo[2,2,2]-octane

(+/-)-5-Amino-2-benzyl-2-azabicyclo[2,2,2]-octane

Cat. No. B8397051
M. Wt: 216.32 g/mol
InChI Key: HOEVDLBTDAMQII-UHFFFAOYSA-N
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Patent
US04533498

Procedure details

To a stirred solution of (±) 5-azido-2-benzoyl-2-azabicyclo[2,2,2]octane (D3d) (3.3 g) in dry THF (100 ml) under nitrogen was added a solution of diborane in THF (50 ml, 1M solution) and the whole heated under reflux for 12 hours. On cooling, an excess of 5N HCl was added and the mixture heated on a steam bath for 2 hrs. Basification and saturation with K2CO3, extraction with CH2Cl2, drying (K2CO3), concentration and distillation afforded the (±)-5-amino-2-benzyl-2-azabicyclo[2,2,2]-octane (D4b) (2.7 g, 85%) bp 120°-140°/0.1 mm.
Name
(±) 5-azido-2-benzoyl-2-azabicyclo[2,2,2]octane
Quantity
3.3 g
Type
reactant
Reaction Step One
Quantity
0 (± 1) mol
Type
reactant
Reaction Step One
Name
Quantity
100 mL
Type
solvent
Reaction Step One
Name
Quantity
50 mL
Type
solvent
Reaction Step One
Name
Quantity
0 (± 1) mol
Type
reactant
Reaction Step Two

Identifiers

REACTION_CXSMILES
[N:1]([CH:4]1[CH2:9][CH:8]2[CH2:10][CH2:11][CH:5]1[CH2:6][N:7]2[C:12](=O)[C:13]1[CH:18]=[CH:17][CH:16]=[CH:15][CH:14]=1)=[N+]=[N-].B#B.Cl>C1COCC1>[NH2:1][CH:4]1[CH2:9][CH:8]2[CH2:10][CH2:11][CH:5]1[CH2:6][N:7]2[CH2:12][C:13]1[CH:18]=[CH:17][CH:16]=[CH:15][CH:14]=1

Inputs

Step One
Name
(±) 5-azido-2-benzoyl-2-azabicyclo[2,2,2]octane
Quantity
3.3 g
Type
reactant
Smiles
N(=[N+]=[N-])C1C2CN(C(C1)CC2)C(C2=CC=CC=C2)=O
Name
Quantity
0 (± 1) mol
Type
reactant
Smiles
B#B
Name
Quantity
100 mL
Type
solvent
Smiles
C1CCOC1
Name
Quantity
50 mL
Type
solvent
Smiles
C1CCOC1
Step Two
Name
Quantity
0 (± 1) mol
Type
reactant
Smiles
Cl

Conditions

Other
Conditions are dynamic
1
Details
See reaction.notes.procedure_details.

Workups

TEMPERATURE
Type
TEMPERATURE
Details
the whole heated
TEMPERATURE
Type
TEMPERATURE
Details
under reflux for 12 hours
Duration
12 h
TEMPERATURE
Type
TEMPERATURE
Details
On cooling
TEMPERATURE
Type
TEMPERATURE
Details
the mixture heated on a steam bath for 2 hrs
Duration
2 h
EXTRACTION
Type
EXTRACTION
Details
Basification and saturation with K2CO3, extraction with CH2Cl2
CUSTOM
Type
CUSTOM
Details
drying
CONCENTRATION
Type
CONCENTRATION
Details
(K2CO3), concentration and distillation

Outcomes

Product
Name
Type
product
Smiles
NC1C2CN(C(C1)CC2)CC2=CC=CC=C2
Measurements
Type Value Analysis
AMOUNT: MASS 2.7 g
YIELD: PERCENTYIELD 85%
YIELD: CALCULATEDPERCENTYIELD 96.9%

Source

Source
Open Reaction Database (ORD)
Description
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks.
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